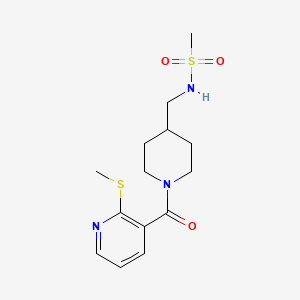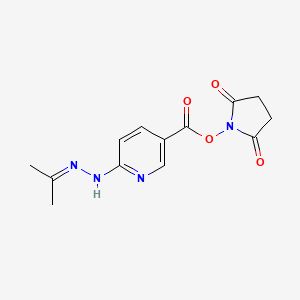
4-((2,5-dioxopyrrolidin-1-yl)methyl)-N-phenylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound is a complex process that involves various chemical reactions . The exact method of synthesis can vary depending on the desired properties of the final product and the specific requirements of the research . It’s important to note that the synthesis process requires a high level of expertise and precision .Molecular Structure Analysis
The molecular structure of “4-((2,5-dioxopyrrolidin-1-yl)methyl)-N-phenylbenzenesulfonamide” is determined by its chemical formula and the arrangement of its atoms . The exact structure can be determined using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
This compound can undergo various chemical reactions, depending on the conditions and the presence of other substances . The exact reactions that this compound can undergo are determined by its molecular structure and the specific conditions of the reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are determined by its molecular structure . These properties can include things like melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Synthesis and Structural Characterization
- Synthesis and Characterization of Sulfonamide Compounds: Research efforts have focused on synthesizing and characterizing various sulfonamide compounds due to their potential applications in drug development and other fields. For instance, compounds like methylbenzenesulfonamide have been evaluated for their bioactivity, including their use as antagonists in preventing human HIV-1 infection (Cheng De-ju, 2015).
Anticancer and Inhibitory Effects
- Anticancer Effects of Dibenzenesulfonamides: New dibenzenesulfonamides have been synthesized and investigated for their potential as anticancer drug candidates. These compounds have shown to induce apoptosis and autophagy pathways, along with inhibitory effects on carbonic anhydrase isoenzymes (H. Gul et al., 2018).
Corrosion Inhibition
- Inhibition Efficiencies on Corrosion of Iron: Piperidine derivatives have been studied for their adsorption and corrosion inhibition properties on iron, providing insights into their potential application in protecting metals from corrosion (S. Kaya et al., 2016).
Computational Studies
- Computational Study of Sulfonamide Molecule: A comprehensive computational study on a newly synthesized sulfonamide molecule, including structural characterization and investigation of its interactions with proteins, offers valuable insights into the molecular design and drug development process (P. Murthy et al., 2018).
Molecular Dynamics and Quantum Chemical Studies
- Molecular Dynamic Simulation Studies: The study of piperidine derivatives through quantum chemical calculations and molecular dynamics simulations helps predict their efficiency as corrosion inhibitors, demonstrating the importance of computational methods in understanding the properties of chemical compounds (Lei Guo et al., 2016).
Safety and Hazards
Future Directions
The future directions for research on “4-((2,5-dioxopyrrolidin-1-yl)methyl)-N-phenylbenzenesulfonamide” are largely dependent on the results of current studies . Potential areas of interest could include further exploration of its properties, applications in various fields, and the development of new synthesis methods .
Mechanism of Action
Target of Action
It has been found to significantly increase monoclonal antibody production in recombinant chinese hamster ovary cells .
Mode of Action
The compound interacts with its targets by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Biochemical Pathways
The compound affects the biochemical pathways related to cell growth, glucose uptake, and ATP production. It suppresses cell growth and enhances glucose uptake and ATP production, which are crucial for monoclonal antibody production . Additionally, it suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
Pharmacokinetics
The compound’s ability to suppress cell growth and increase glucose uptake and atp production suggests that it is absorbed and distributed within the cells effectively .
Result of Action
The compound’s action results in increased monoclonal antibody production. It achieves this by suppressing cell growth, enhancing glucose uptake and ATP production, and controlling the level of galactosylation for the N-linked glycans .
Action Environment
The compound’s effectiveness in a cell culture environment suggests that it is stable and efficacious under controlled laboratory conditions .
properties
IUPAC Name |
4-[(2,5-dioxopyrrolidin-1-yl)methyl]-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c20-16-10-11-17(21)19(16)12-13-6-8-15(9-7-13)24(22,23)18-14-4-2-1-3-5-14/h1-9,18H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPNEOFHNOJKAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-{[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2468644.png)
![2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]sulfonylethanol](/img/structure/B2468648.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2468650.png)
![2-[(1,3-Benzodioxol-5-ylamino)methyl]-4-bromophenol](/img/structure/B2468651.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2468652.png)
![2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2468653.png)
![2-chloro-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2468654.png)
![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1H-indole](/img/structure/B2468655.png)
![1-(4-fluorophenyl)-N-[5-[2-(furan-2-ylmethylamino)-2-oxidanylidene-ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-oxidanylidene-pyrrolidine-3-carboxamide](/img/structure/B2468656.png)




